![molecular formula C15H16N6O3 B1672092 IOX4](/img/structure/B1672092.png)
IOX4
描述
IOX4: is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrazole ring, and a nicotinate ester
科学研究应用
Treatment of Anemia
One of the primary therapeutic applications of IOX4 is in the treatment of anemia, particularly anemia associated with chronic kidney disease. The compound stimulates erythropoiesis by enhancing the production of erythropoietin (EPO) through HIF stabilization.
- Case Study : In animal models, administration of this compound resulted in increased levels of EPO and subsequent elevation in red blood cell counts, demonstrating its potential as a therapeutic agent for anemia management .
Neuroprotection
This compound has shown promise in neuroprotective applications, particularly in conditions such as stroke and neurodegenerative diseases. By promoting HIF-mediated pathways, this compound may protect neurons from hypoxic damage.
-
Data Table: Neuroprotective Effects of this compound
Study Type Model Used Outcome In Vivo Mouse Stroke Model Reduced infarct size In Vitro Neuronal Cell Lines Increased cell viability under hypoxic conditions
Cancer Research
In cancer biology, this compound's ability to modulate HIF pathways is being investigated for its potential to inhibit tumor growth by disrupting the tumor's adaptation to hypoxia.
- Case Study : Research indicates that this compound can inhibit tumor growth in hypoxic environments by downregulating angiogenesis and promoting apoptosis in cancer cells .
Pharmacokinetics and Metabolism
A comprehensive metabolic study highlighted the pharmacokinetics of this compound in equine models, revealing important insights into its metabolism and elimination profiles.
-
Data Table: Metabolites of this compound in Equine Models
Metabolite Detection Method Timeframe This compound Glucuronide LC/ESI-HRMS Up to 312 hours O-desbutyl this compound LC/ESI-HRMS Up to 312 hours Hydroxylated Variants In Vitro Analysis Detected post-administration
Comparative Potency
This compound has been compared with other PHD inhibitors currently under clinical trials for anemia treatment. Its potency is notable, making it a candidate for further development.
-
Data Table: Potency Comparison of PHD Inhibitors
Compound IC50 (nM) This compound 3 Molidustat 7 FG-4592 27 Vadadustat 29 GSK1278863 67
作用机制
Target of Action
IOX4 primarily targets the Hypoxia-Inducible Factor Prolyl-Hydroxylases (PHDs) .
Mode of Action
This compound acts by inhibiting the activity of PHDs. It competes with the 2-oxoglutarate co-substrate at the active site of PHD2 . This inhibition prevents the hydroxylation of HIF-α subunits, a modification that typically signals for their degradation . As a result, HIF-α accumulates in the cell .
Biochemical Pathways
The inhibition of PHDs by this compound affects the HIF pathway. Under normal oxygen conditions, PHDs hydroxylate HIF-α, marking it for degradation. This leads to the accumulation of HIF-α, which can then translocate to the nucleus and activate the transcription of hundreds of genes involved in various processes such as cell growth, apoptosis, and energy metabolism .
Pharmacokinetics
It is noted that this compound is effective at inducing hifα in the mouse brain , suggesting that it may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The primary result of this compound’s action is the upregulation of HIF, leading to the activation of a large set of genes as part of the cellular adaptation to hypoxia . This can have various effects depending on the specific genes activated, but it generally promotes cell survival and adaptation under low oxygen conditions .
Action Environment
The effectiveness of this compound can be influenced by the oxygen levels in the environment. Under hypoxic (low oxygen) conditions, the activity of PHDs is naturally limited, allowing HIF-α to accumulate . Therefore, the impact of this compound may be more pronounced under normoxic (normal oxygen) conditions, where it can inhibit the normally active PHDs and induce a hypoxia-like response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of IOX4 typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Construction of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.
Esterification: The final step involves the esterification of the nicotinic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
IOX4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The triazole and pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
相似化合物的比较
Similar Compounds
- tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)benzoate
- tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)pyridine-3-carboxylate
Uniqueness
The uniqueness of IOX4 lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity. The presence of both triazole and pyrazole rings in a single molecule is relatively rare and contributes to its distinct properties.
生物活性
IOX4 is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which play a critical role in cellular responses to hypoxia. This compound has garnered significant attention due to its ability to stabilize HIF-α, leading to the activation of various genes involved in the adaptive response to low oxygen levels. Below, we explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.
This compound inhibits PHDs by competing with the 2-oxoglutarate co-substrate, thereby preventing the hydroxylation of specific prolyl residues on HIF-α. This inhibition stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus, where it dimerizes with HIF-β and activates target genes involved in angiogenesis, erythropoiesis, and metabolic adaptation .
Key Research Findings
- Potency and Selectivity : this compound has demonstrated remarkable potency as a PHD inhibitor, with an IC50 value of approximately 3 nM for PHD2. This positions it among the most effective compounds in its class . Comparative studies have shown that this compound is more potent than other clinical PHD inhibitors like Vadadustat and FG-4592 .
- Induction of HIF-α : In vivo studies indicate that this compound significantly induces HIF-α levels in various tissues, particularly in the brain. This suggests its potential therapeutic applications for cerebral ischemia and other hypoxia-related conditions .
- Cellular Effects : this compound has been shown to enhance the expression of HIF target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are crucial for promoting blood vessel formation and improving oxygen delivery to tissues .
Case Study 1: Cerebral Ischemia
A study investigated the effects of this compound in a mouse model of cerebral ischemia. The administration of this compound resulted in increased HIF-α levels and subsequent upregulation of neuroprotective genes. This led to improved outcomes in terms of neuronal survival and functional recovery post-ischemia .
Case Study 2: Metabolic Regulation
In adipocyte models, this compound was found to modulate lipid metabolism through HIF activation. The compound suppressed lipid accumulation while promoting metabolic adaptations that enhance energy expenditure .
Data Table: Comparative Potency of PHD Inhibitors
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
This compound | 3 | High | Potent PHD2 inhibitor |
Molidustat | 7 | Moderate | Effective but less potent than this compound |
Vadadustat | 29 | Moderate | Clinical candidate |
FG-4592 | 27 | Moderate | Clinical candidate |
GSK1278863 | 67 | Low | Less effective compared to others |
属性
IUPAC Name |
tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQDVNGHZIALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。